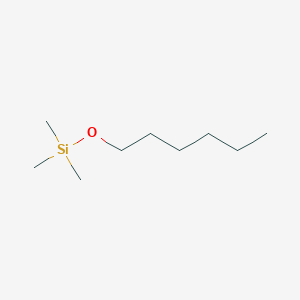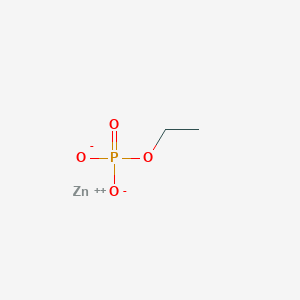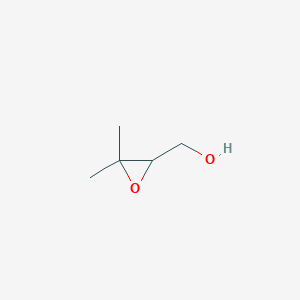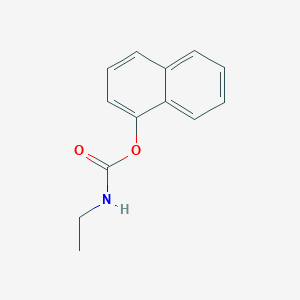
1-Naphthalenyl ethylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Naphthalenyl ethylcarbamate (NEC) is a carbamate derivative of naphthalene that has been used in scientific research for its ability to inhibit acetylcholinesterase (AChE) activity. AChE is an enzyme that breaks down the neurotransmitter acetylcholine, and its inhibition can lead to increased levels of acetylcholine in the brain, which has been linked to improved cognitive function. In
Mecanismo De Acción
1-Naphthalenyl ethylcarbamate inhibits AChE activity by binding to the active site of the enzyme and preventing it from breaking down acetylcholine. This leads to an accumulation of acetylcholine in the brain, which can enhance cognitive function and improve muscle contraction. However, prolonged inhibition of AChE can lead to toxicity and adverse effects, which must be carefully monitored.
Biochemical and Physiological Effects
1-Naphthalenyl ethylcarbamate has been shown to improve cognitive function in animal models of Alzheimer's disease and to enhance learning and memory in healthy individuals. It has also been shown to improve muscle contraction in insect populations. However, prolonged inhibition of AChE can lead to toxicity and adverse effects, such as muscle weakness, respiratory failure, and seizures.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Naphthalenyl ethylcarbamate is a valuable tool for studying the role of AChE inhibition in various biological processes. It is relatively easy to synthesize and has a high degree of specificity for AChE. However, its prolonged inhibition can lead to toxicity and adverse effects, which must be carefully monitored. Additionally, its effects may be limited to specific populations and may not be generalizable to all individuals.
Direcciones Futuras
There are several future directions for research on 1-Naphthalenyl ethylcarbamate. One area of interest is the development of more selective AChE inhibitors that can target specific populations and reduce the risk of toxicity. Another area of interest is the investigation of the role of AChE inhibition in the regulation of other biological processes, such as immune function and inflammation. Additionally, the potential use of 1-Naphthalenyl ethylcarbamate as a therapeutic agent for Alzheimer's disease and other cognitive disorders warrants further investigation.
Conclusion
1-Naphthalenyl ethylcarbamate is a carbamate derivative of naphthalene that has been extensively used in scientific research for its ability to inhibit AChE activity. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. 1-Naphthalenyl ethylcarbamate is a valuable tool for studying the role of AChE inhibition in various biological processes, and its potential use as a therapeutic agent warrants further investigation.
Métodos De Síntesis
1-Naphthalenyl ethylcarbamate can be synthesized through a reaction between naphthalene and ethyl isocyanate in the presence of a catalyst such as triethylamine. This reaction results in the formation of a carbamate functional group on the naphthalene ring, which is responsible for its biological activity.
Aplicaciones Científicas De Investigación
1-Naphthalenyl ethylcarbamate has been extensively used in scientific research as a tool to study the role of AChE inhibition in various biological processes. It has been shown to improve cognitive function in animal models of Alzheimer's disease and to enhance learning and memory in healthy individuals. 1-Naphthalenyl ethylcarbamate has also been used to investigate the role of AChE in the regulation of muscle contraction and to study the effects of AChE inhibitors on insect populations.
Propiedades
Número CAS |
19188-90-0 |
|---|---|
Nombre del producto |
1-Naphthalenyl ethylcarbamate |
Fórmula molecular |
C13H13NO2 |
Peso molecular |
215.25 g/mol |
Nombre IUPAC |
naphthalen-1-yl N-ethylcarbamate |
InChI |
InChI=1S/C13H13NO2/c1-2-14-13(15)16-12-9-5-7-10-6-3-4-8-11(10)12/h3-9H,2H2,1H3,(H,14,15) |
Clave InChI |
CAYISWBEXVUXRO-UHFFFAOYSA-N |
SMILES |
CCNC(=O)OC1=CC=CC2=CC=CC=C21 |
SMILES canónico |
CCNC(=O)OC1=CC=CC2=CC=CC=C21 |
Otros números CAS |
19188-90-0 |
Sinónimos |
1-Naphthalenyl ethylcarbamate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






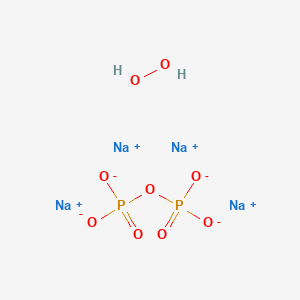

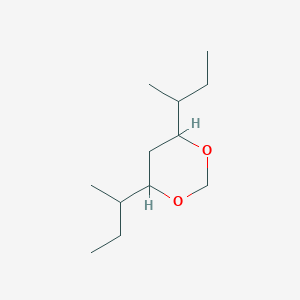

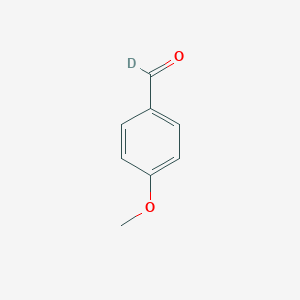
![3-Methylbenzo[f]quinolin-1-ol](/img/structure/B99112.png)
